2,4-Dichloro-6-methylquinoline
Description
Overview of Quinoline (B57606) Core Structure Significance in Heterocyclic Chemistry
The quinoline scaffold is a foundational structure in heterocyclic chemistry, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.netjddtonline.infonih.gov This fusion of two aromatic systems creates a bicyclic heteroaromatic compound with the molecular formula C₉H₇N. nih.govvedantu.com The presence of the nitrogen atom in the pyridine portion of the molecule imparts basic properties and provides a site for potential chemical interactions. vedantu.com
The significance of the quinoline skeleton is underscored by its presence in a vast array of biologically active molecules, ranging from natural products to synthetic pharmaceuticals. researchgate.netjddtonline.info This structure is considered a "privileged scaffold" in medicinal chemistry, as it offers a versatile template that can be extensively modified. researchgate.netresearchgate.net Even minor substitutions on the quinoline ring can lead to significant changes in a molecule's biological and chemical properties. researchgate.net Its rigid, planar structure allows for effective interaction with biological macromolecules, such as enzymes and receptors. researchgate.net Consequently, quinoline and its derivatives have been extensively investigated for a wide spectrum of pharmacological activities. jddtonline.info
Research Trajectory of Dichloroquinoline Derivatives in Medicinal Chemistry and Organic Synthesis
Within the broad family of quinoline derivatives, dihalogenated quinolines, particularly dichloroquinolines, have carved out a significant niche as versatile chemical intermediates. rsc.org The chlorine atoms on the quinoline ring are effective leaving groups, making these positions susceptible to nucleophilic substitution reactions. This reactivity allows for the strategic introduction of various functional groups, serving as a cornerstone for the synthesis of complex, functionalized quinoline compounds. mdpi.commdpi.com
A prominent example is 4,7-dichloroquinoline, a critical precursor in the synthesis of several antimalarial drugs. tandfonline.com Its chemical utility has been extensively documented, demonstrating the power of the dichloroquinoline scaffold in building bioactive molecules. mdpi.com
Similarly, 2,4-dichloroquinoline (B42001) derivatives are valuable building blocks in organic synthesis. semanticscholar.orgasianpubs.org The differential reactivity of the chlorine atoms at the 2- and 4-positions can be exploited to achieve regioselective functionalization. Research has shown that these compounds can be synthesized from substituted anilines and malonic acid in the presence of phosphorus oxychloride. rsc.orgsemanticscholar.orgasianpubs.org Subsequent reactions, such as substitution with methoxide (B1231860), can be used to create dimethoxyquinoline derivatives, which are themselves intermediates for other targets. semanticscholar.orgasianpubs.org This trajectory highlights the role of dichloroquinolines not as end-products, but as pivotal intermediates in multi-step synthetic pathways aimed at creating novel molecular architectures. mdpi.com
Rationale for In-Depth Academic Investigation of 2,4-Dichloro-6-methylquinoline
The specific academic interest in this compound stems from its identity as a precisely functionalized building block for chemical synthesis. The rationale for its investigation is multifaceted, combining the known reactivity of the 2,4-dichloroquinoline system with the subtle, yet important, electronic and steric influence of the 6-methyl group.
The two chlorine atoms at positions 2 and 4 serve as reactive handles, enabling chemists to introduce new functionalities through nucleophilic substitution reactions. mdpi.comsemanticscholar.org This dual reactivity is a key asset for constructing diverse molecular libraries. For instance, studies have detailed the synthesis of this compound from p-toluidine (B81030) and its subsequent conversion into 2,4-dimethoxy-6-methyl-quinoline by reaction with sodium methoxide. semanticscholar.orgasianpubs.org This transformation exemplifies its role as a precursor to other substituted quinolines.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇Cl₂N | rasayanjournal.co.inmolaid.com |
| Molecular Weight | 212.078 g/mol | molaid.com |
| Physical Form (at 20°C) | Solid | aksci.com |
| Melting Point | 91-93°C | aksci.com |
| Purity (Typical) | ≥97% (HPLC) | aksci.com |
| CAS Number | 102878-18-2 | aksci.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYIJJUSFYXLNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373044 | |
| Record name | 2,4-Dichloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-18-2 | |
| Record name | 2,4-Dichloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways Leading to 2,4 Dichloro 6 Methylquinoline
Established Synthetic Routes to 2,4-Dichloroquinoline (B42001) Scaffolds
The synthesis of the 2,4-dichloroquinoline scaffold, the foundational structure of 2,4-Dichloro-6-methylquinoline, is achieved through several reliable methods. These routes typically begin with either the construction of the quinoline (B57606) ring system from acyclic precursors or the direct modification of pre-existing quinoline or quinolinone cores.
Cyclocondensation Reactions Involving Substituted Anilines and Malonic Acid Derivatives
A primary and efficient one-pot method for synthesizing 2,4-dichloroquinoline and its derivatives involves the cyclocondensation of a primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride. semanticscholar.orgijcce.ac.ir In the specific case of this compound, the reaction utilizes p-toluidine (B81030) (4-methylaniline) as the substituted aniline (B41778) precursor. semanticscholar.orgasianpubs.org
The general procedure involves heating an equimolar mixture of the substituted aniline (e.g., p-toluidine) and malonic acid with an excess of phosphoryl chloride (POCl₃), which acts as both a condensing and chlorinating agent. semanticscholar.orgasianpubs.org The reaction is typically refluxed for several hours. semanticscholar.org The initial step is the formation of a 4-hydroxy-2-quinolone intermediate, which is subsequently chlorinated in situ by the POCl₃ to yield the final 2,4-dichloroquinoline derivative. rsc.org This one-pot approach is favored for its good yields and operational simplicity. ijcce.ac.ir
Table 1: Representative Cyclocondensation Reaction for this compound
| Starting Materials | Reagent | Product | Yield | Reference |
|---|
Investigation of Regioselectivity and Isomer Formation in Dichloroquinoline Synthesis
The synthesis of substituted dichloroquinolines from substituted anilines raises important questions of regioselectivity and potential isomer formation. The position of the substituent on the initial aniline ring directly influences its final position on the quinoline core.
Analysis of Orientation Effects of Substituents on Quinoline Ring Closure
Detailed studies have been conducted on the orientation effects of substituents during the quinoline ring closure that leads to 2,4-dichloroquinoline derivatives. The nature and position of the substituent on the aniline ring dictate the isomer or mixture of isomers produced. rsc.org
For a methyl group (a weakly activating substituent), the following outcomes are observed:
p-Toluidine (4-methylaniline) yields a single product, This compound .
m-Toluidine (B57737) (3-methylaniline) results in a mixture of two isomers: 2,4-dichloro-5-methylquinoline and 2,4-dichloro-7-methylquinoline . rsc.org
o-Toluidine (2-methylaniline) produces 2,4-dichloro-8-methylquinoline .
This regiochemical outcome is a critical consideration in the synthetic design. Unlike reactions such as the Skraup synthesis where meta-substituted anilines can lead to a preponderance of the 7-substituted isomer, the formation of 2,4-dichloroquinolines from a meta-substituted aniline like m-toluidine often results in nearly equal proportions of the 5- and 7-isomers. rsc.org
Table 2: Isomer Formation in the Synthesis of Dichloro-methylquinolines
| Starting Aniline | Substituent Position | Resulting Product(s) | Reference |
|---|---|---|---|
| p-Toluidine | 4-methyl | This compound | rsc.org |
| m-Toluidine | 3-methyl | Mixture of 2,4-Dichloro-5-methylquinoline and 2,4-Dichloro-7-methylquinoline | rsc.org |
This predictable orientation based on the starting material allows for the targeted synthesis of specific isomers of 2,4-dichloro-methylquinoline.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Phosphorus oxychloride (POCl₃) |
| p-Toluidine |
| Malonic acid |
| Diethyl malonate |
| Phosphorus pentachloride (PCl₅) |
| Sulfuryl chloride (SO₂Cl₂) |
| 4-Hydroxy-2-quinolone |
| 2,4-dichloro-5-methylquinoline |
| 2,4-dichloro-7-methylquinoline |
| 2,4-dichloro-8-methylquinoline |
| m-Toluidine |
| o-Toluidine |
| Aniline |
| Quinoline |
Chromatographic Separation and Characterization of Isomeric Byproducts
The synthesis of this compound from meta-substituted anilines can lead to the formation of isomeric byproducts. For example, the reaction with m-toluidine can produce both this compound and 2,4-dichloro-7-methylquinoline. The separation of these isomers is essential for obtaining a pure product and is typically achieved using chromatographic techniques. rsc.org
Column chromatography is a widely employed method for the purification of this compound. asianpubs.org A common stationary phase is silica (B1680970) gel, and the mobile phase is often a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. asianpubs.org The choice of eluent composition is critical for achieving good separation of the desired product from any isomeric byproducts and other impurities. The progress of the separation can be monitored by thin-layer chromatography (TLC). asianpubs.orgchemicalbook.com
High-performance liquid chromatography (HPLC) offers a more efficient and sensitive method for the separation and analysis of isomeric mixtures. researchgate.netsielc.com Reversed-phase HPLC, using a C18 column with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer, is a common setup for separating quinoline derivatives. researchgate.netsielc.com The retention times of the isomers will differ based on their polarity and interaction with the stationary phase, allowing for their distinct elution and quantification.
The characterization of the separated isomers relies on various spectroscopic techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for determining the precise substitution pattern on the quinoline ring. rsc.org Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the identity of the isomers. asianpubs.orgsemanticscholar.org
Nucleophilic Substitution Reactions of this compound
The two chlorine atoms on the this compound ring are susceptible to nucleophilic substitution, providing a gateway to a diverse range of derivatives. The reactivity of the C2 and C4 positions towards nucleophiles can be influenced by the reaction conditions and the nature of the nucleophile.
Reactions with Oxygen-Containing Nucleophiles (e.g., Alkoxides for Ether Formation)
This compound readily reacts with oxygen-containing nucleophiles, such as alkoxides, to form the corresponding ethers. For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of 2,4-dimethoxy-6-methylquinoline. asianpubs.orgsemanticscholar.org This reaction typically proceeds by heating the mixture for several hours. asianpubs.orgsemanticscholar.org The resulting dimethoxy derivative can be further manipulated, for example, by selective hydrolysis to produce 4-methoxy-6-methyl-1H-quinolin-2-one. asianpubs.orgsemanticscholar.org
| Reactant | Nucleophile | Product | Reference |
| This compound | Sodium Methoxide | 2,4-Dimethoxy-6-methylquinoline | asianpubs.orgsemanticscholar.org |
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Azides)
The chlorine atoms of this compound can be displaced by various nitrogen-containing nucleophiles, including amines and azides. researchgate.netnih.gov These reactions are fundamental for the synthesis of a wide range of biologically active quinoline derivatives. The reaction with amines can lead to the formation of mono- or di-substituted products, depending on the stoichiometry and reaction conditions. For example, the reaction with primary or secondary amines in the presence of a base can yield 2-amino- or 4-amino-substituted quinolines. researchgate.netgoogle.com
The substitution with sodium azide (B81097) introduces an azido (B1232118) group, which is a versatile functional group that can be further transformed. mdpi.comnih.gov For example, the azide can be reduced to an amine or participate in cycloaddition reactions. mdpi.commdpi.com The regioselectivity of the substitution can be controlled by the reaction conditions.
| Nucleophile | Resulting Functional Group | Potential Subsequent Transformations | Reference |
| Amines | Amino | Formation of amides, sulfonamides | researchgate.netgoogle.com |
| Azides | Azido | Reduction to amines, cycloadditions | mdpi.comnih.gov |
Halogen Exchange Reactions and Their Synthetic Utility
Halogen exchange reactions provide a means to modify the reactivity of the quinoline core. While the chlorine atoms in this compound are already good leaving groups, they can be exchanged for other halogens, such as fluorine or iodine, to fine-tune the substrate for subsequent cross-coupling reactions or to introduce specific properties. researchgate.netmdpi.com For instance, the Finkelstein reaction, which involves the exchange of a chloride for an iodide using an alkali metal iodide, can be employed. researchgate.net These halogen exchange reactions are often catalyzed by transition metals like copper or nickel. researchgate.netmdpi.com The resulting iodo- or bromo-quinolines are often more reactive in palladium-catalyzed cross-coupling reactions.
Derivatization Strategies Utilizing the this compound Scaffold
The this compound scaffold serves as a key building block for the synthesis of novel quinoline analogs with diverse substitution patterns. chemicalbook.comnih.govasianpubs.org The strategic functionalization of the 2 and 4 positions, as well as the methyl group at the 6-position, allows for the creation of a vast chemical space.
Synthesis of Novel Quinoline Analogs with Modified Substitution Patterns
The nucleophilic substitution reactions discussed previously are the primary methods for introducing a wide variety of substituents at the C2 and C4 positions. By employing a diverse range of nucleophiles, a library of quinoline analogs can be synthesized. For example, reaction with different amines can lead to a series of 2-amino-4-substituted-6-methylquinolines, which have been investigated for their potential biological activities. researchgate.netgoogle.com
Preparation of Hydrazone Derivatives from Formylated Precursors
Hydrazone derivatives of quinolines are significant due to their biological activities and serve as intermediates in the synthesis of other heterocyclic compounds. ekb.eginovatus.esresearcher.life The general method for preparing hydrazone derivatives involves the condensation of a formylated quinoline precursor with a hydrazine (B178648) derivative. ekb.egderpharmachemica.com
Specifically, the synthesis of hydrazone derivatives from formylated quinoline precursors can be exemplified by the reaction of 2-chloro-3-formyl quinoline with various aryl hydrazines. derpharmachemica.com The reaction is typically carried out by refluxing the formylated quinoline and the respective hydrazine in a suitable solvent, such as ethanol, for several hours. derpharmachemica.com Upon cooling, the hydrazone product precipitates and can be purified by filtration and recrystallization. derpharmachemica.com
For instance, the reaction of 2-chloro-3-formyl quinoline with phenylhydrazine, 2,4-dinitrophenylhydrazine, and 4-nitrophenylhydrazine (B89600) yields the corresponding N-(2-chloroquinolin-3-ylmethylene)-N-phenylhydrazone, N-(2-chloroquinolin-3-ylmethylene)-N-(2,4-dinitrophenyl)hydrazone, and N-(2-chloroquinolin-3-ylmethylene)-N-(4-nitrophenyl)hydrazone, respectively. derpharmachemica.com
The Vilsmeier-Haack reaction is another important method for the formylation of quinoline hydrazones, leading to the formation of 4-formyl pyrazole (B372694) derivatives. ekb.eg This reaction involves treating the hydrazone with a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). ekb.eg
Table 1: Examples of Hydrazone Derivatives from Formylated Quinolines
| Formylated Precursor | Hydrazine Derivative | Resulting Hydrazone Derivative | Reference |
| 2-Chloro-3-formyl quinoline | Phenylhydrazine | N-(2-chloroquinolin-3-ylmethylene)-N-phenylhydrazone | derpharmachemica.com |
| 2-Chloro-3-formyl quinoline | 2,4-Dinitrophenylhydrazine | N-(2-chloroquinolin-3-ylmethylene)-N-(2,4-dinitrophenyl)hydrazone | derpharmachemica.com |
| 2-Chloro-3-formyl quinoline | 4-Nitrophenylhydrazine | N-(2-chloroquinolin-3-ylmethylene)-N-(4-nitrophenyl)hydrazone | derpharmachemica.com |
| 2-Hydrazinylquinoline | 4-Substituted acetophenone | Corresponding hydrazones which undergo formylation | ekb.eg |
This compound as a Key Intermediate in Complex Molecule Synthesis
This compound is a valuable building block for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems and advanced materials. google.com Its dichlorinated nature at positions 2 and 4 allows for selective nucleophilic substitution reactions, enabling the introduction of various functional groups.
Role in the Synthesis of Fused Heterocyclic Systems (e.g., Quinoxalines)
The quinoline ring system is a core structure in numerous bioactive compounds. asianpubs.org When fused with other heterocyclic rings, such as quinoxaline, the resulting molecules often exhibit a wide range of pharmacological properties. asianpubs.org this compound can serve as a precursor for the synthesis of such fused systems.
For example, 3,4-dichloro-6-methoxy-2-methylquinoline, a related derivative, is synthesized from 4-hydroxy-6-methoxy-2-methylquinoline by treatment with phosphorus oxychloride. asianpubs.org This dichloro derivative can then react with o-phenylenediamine (B120857) to form a novel quinolino[3,4-b]quinoxaline system. asianpubs.org The synthesis of various quinoline-based fused heterocycles, including pyrimido[5,4-c]quinolines and thieno[3,2-c]quinolines, has been reported starting from 2,4-dichloroquinoline-3-carbonitrile, highlighting the versatility of dichlorinated quinolines in constructing complex heterocyclic frameworks. researchgate.net The development of methods for synthesizing fused tetracyclic quinolines is an active area of research due to the diverse biological activities of these compounds. nih.gov
Contribution to Diverse Chemical Transformations for Advanced Materials
The reactivity of the chloro substituents in this compound makes it a useful intermediate for creating molecules with potential applications in materials science. The ability to introduce different functionalities allows for the tuning of electronic and photophysical properties.
For instance, the synthesis of 2,4-dimethoxy-6-methylquinoline can be achieved by heating this compound with a methanolic sodium methoxide solution. semanticscholar.org This transformation from a dichloro to a dimethoxy derivative demonstrates a pathway to modify the electronic nature of the quinoline core. Furthermore, iron(III) complexes have been synthesized using a ligand derived from 2,4-dichloro-6-((quinolin-8-ylimino)methyl)phenol, showcasing the utility of dichlorinated quinoline derivatives in coordination chemistry and the development of magnetic materials. rsc.org The synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604) via a Suzuki coupling reaction, although involving a triazine core, illustrates a modern catalytic method that could be conceptually applied to functionalize dichlorinated quinolines for advanced material applications. google.com
Spectroscopic and Crystallographic Characterization of 2,4 Dichloro 6 Methylquinoline and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,4-dichloro-6-methylquinoline. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques collectively allow for the precise assignment of all proton and carbon signals and confirm the connectivity of the atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound provides key information about the electronic environment of the hydrogen atoms. A comprehensive analysis of the ¹H NMR spectrum for a series of 2,4-dihalogenoquinolines, including this compound, has been conducted, allowing for detailed structural confirmation. rsc.org
The spectrum is expected to display distinct signals corresponding to the aromatic protons and the methyl group. The protons on the benzene (B151609) ring (H-5, H-7, and H-8) typically form an AMX spin system, characterized by three distinct signals with specific splitting patterns (doublets and doublets of doublets) arising from their coupling interactions. The proton at position 3 (H-3) appears as a sharp singlet since it has no adjacent protons. Similarly, the three protons of the methyl group at position 6 also produce a singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | Singlet (s) | N/A | This proton is isolated and appears as a singlet, typically downfield due to the influence of the heterocyclic ring and adjacent chlorine atom. |
| H-5 | Doublet (d) | JH5-H7 (meta coupling) | This proton is expected to be the most downfield of the carbocyclic ring protons, appearing as a doublet due to meta-coupling with H-7. |
| H-7 | Doublet of doublets (dd) | JH7-H8 (ortho coupling), JH7-H5 (meta coupling) | This proton shows splitting from both the adjacent H-8 (ortho) and the meta-positioned H-5. |
| H-8 | Doublet (d) | JH8-H7 (ortho coupling) | This proton is coupled to H-7, resulting in a doublet. |
| -CH₃ (at C-6) | Singlet (s) | N/A | The three equivalent protons of the methyl group appear as a singlet, typically in the aliphatic region of the spectrum (~2.5 ppm). |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment
The carbons directly bonded to the chlorine atoms (C-2 and C-4) are significantly deshielded and appear at a lower field. The quaternary carbons (C-4a, C-6, C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift Region (δ, ppm) | Notes |
|---|---|---|
| C-2, C-4 | 140-150 | These carbons are attached to chlorine atoms and the nitrogen atom, causing them to be significantly downfield. |
| C-8a, C-4a | 145-150 | These are quaternary carbons at the ring fusion. C-8a is influenced by the nitrogen atom. |
| C-5, C-7, C-8 | 120-135 | Chemical shifts for these protonated aromatic carbons appear in the typical aromatic region. |
| C-3 | ~123 | This protonated carbon is part of the pyridine (B92270) ring. |
| C-6 | ~135-140 | This is a quaternary carbon, and its shift is influenced by the attached methyl group. |
| -CH₃ | ~21 | The methyl carbon signal appears in the aliphatic region, at a characteristic upfield position. |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for confirming the complete structural assignment of complex molecules like substituted quinolines. researchgate.netorganicchemistrydata.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons H-7 and H-8 (ortho coupling) and between H-5 and H-7 (meta coupling), confirming their spatial proximity within the same spin system.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C one-bond correlation). An HMQC or HSQC spectrum would definitively link the proton signals (H-3, H-5, H-7, H-8, and -CH₃) to their corresponding carbon signals (C-3, C-5, C-7, C-8, and the methyl carbon), simplifying the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is vital for piecing together the molecular skeleton and assigning quaternary carbons. Key HMBC correlations for this compound would include:
Correlations from the methyl protons to C-5 and C-7, confirming the position of the methyl group at C-6.
Correlations from H-3 to the quaternary carbons C-2, C-4, and C-4a.
Correlations from H-5 to C-4, C-6, and C-8a.
Correlations from H-8 to C-6, C-7, and C-8a.
Collectively, these 2D NMR techniques provide an unambiguous and definitive structural elucidation of this compound. libretexts.org
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, offers a molecular fingerprint by probing the vibrational modes of the chemical bonds within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its specific functional groups and aromatic structure. asianpubs.org The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), the latter being unique to the molecule.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Weak to medium absorptions from the C-H bonds on the quinoline (B57606) ring system. vscht.cz |
| 2980-2850 | Aliphatic C-H Stretch | Weak absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl group. pressbooks.pub |
| 1620-1580 | C=N Stretch | A characteristic stretching vibration for the imine bond within the quinoline's pyridine ring. |
| 1580-1450 | Aromatic C=C Stretch | Multiple sharp bands of variable intensity due to the stretching vibrations within the aromatic rings. specac.com |
| ~850-750 | C-Cl Stretch | Strong absorptions corresponding to the stretching of the carbon-chlorine bonds. The exact position can help identify the substitution pattern. |
| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong bands whose positions are highly indicative of the substitution pattern on the benzene ring. |
Raman Spectroscopy Applications (if available)
Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to the polarizability of bonds. While specific experimental Raman data for this compound is not widely available in the surveyed literature, the technique is valuable for studying quinoline derivatives. researchgate.netdigitellinc.com Raman spectra are particularly useful for observing symmetric vibrations and bonds involving heavier atoms, such as the C-Cl bonds. Furthermore, for solid samples, low-frequency Raman spectroscopy can be applied to study crystal lattice vibrations and identify different polymorphic forms of the compound. hku.hk
Mass Spectrometric Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of compounds. It works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. academicjournals.org The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum provides a molecular fingerprint, with the molecular ion peak confirming the molecular weight and the fragmentation pattern offering clues to the compound's structure. For instance, the GC-MS analysis of dichlorophenol isomers shows a molecular ion peak and several major fragmentation peaks at lower mass-to-charge ratios (m/z). researchgate.net Similarly, for this compound, GC-MS can confirm its identity and purity by comparing the obtained spectrum with library data or a known standard. researchgate.netnih.gov The technique is also used to monitor the progress of reactions involving these compounds. mdpi.com
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 212.00284 | 138.8 |
| [M+Na]+ | 233.98478 | 156.9 |
| [M+NH4]+ | 229.02938 | 149.7 |
| [M+K]+ | 249.95872 | 147.2 |
| [M-H]- | 209.98828 | 142.6 |
| [M+Na-2H]- | 231.97023 | 147.9 |
| [M]+ | 210.99501 | 143.4 |
| [M]- | 210.99611 | 143.4 |
For compounds that are not suitable for GC-MS due to low volatility or thermal instability, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. LC-MS is particularly useful for analyzing complex mixtures and has been applied to various quinoline derivatives. asianpubs.orgresearchgate.netrsc.orgbldpharm.com In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. epa.gov
For example, the LC-MS analysis of 3,4-dichloro-6-methoxy-2-methylquinoline showed twin peaks at m/z = 243 (M+ + 2) and 245 (M+ + 4), which is characteristic of a molecule containing two chlorine atoms and corresponds to a molecular mass of 241. asianpubs.org This isotopic pattern is a key indicator for the presence of chlorine atoms. The technique has proven valuable in the characterization of various quinoline-based compounds, confirming their molecular weights and providing data for structural elucidation. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The absorption of radiation is plotted as a function of wavelength, resulting in a UV-Vis spectrum.
The UV-Vis spectra of quinoline derivatives typically exhibit absorption bands arising from π→π* and n→π* electronic transitions. vulcanchem.comredalyc.org The positions of these bands are influenced by the substituents on the quinoline ring and the solvent used for the measurement. vulcanchem.com For instance, the introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. vulcanchem.com Studies on various substituted quinolines have shown that the UV-Vis spectra are typically recorded in the 200–400 nm range to observe these transitions. researchgate.netresearchgate.net While specific UV-Vis data for this compound is not always collected as a standard procedure, the general principles of UV-Vis spectroscopy for quinoline derivatives are well-established. semanticscholar.orgsigmaaldrich.com
Single-Crystal X-ray Diffraction Analysis
Through single-crystal X-ray diffraction, the exact positions of atoms within a molecule can be determined, leading to a detailed understanding of its molecular geometry and conformation. For a derivative, 2,4-dichloro-6-methoxyquinoline (B1349136), the analysis revealed a planar molecule, with the exception of the hydrogen atoms of the methyl group. nih.govnih.gov The study provided precise bond lengths and angles, confirming the molecular structure deduced from other spectroscopic methods. nih.govnih.gov Similar analyses of other chlorinated quinoline derivatives have provided detailed structural parameters, which are crucial for understanding their chemical behavior. ias.ac.iniucr.org
| Parameter | Value |
|---|---|
| Empirical formula | C₁₀H₇Cl₂NO |
| Formula weight | 228.07 |
| Temperature | 290(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 7.431(2) Å, α = 116.660(19)° b = 8.889(2) Å, β = 102.301(2)° c = 9.083(4) Å, γ = 104.150(14)° |
| Volume | 482.5(3) ų |
| Z | 2 |
| Calculated density | 1.570 Mg/m³ |
| Absorption coefficient | 0.630 mm⁻¹ |
| F(000) | 232 |
Beyond individual molecular structures, single-crystal X-ray diffraction reveals how molecules are arranged in the crystal, a phenomenon known as crystal packing. This packing is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π–π stacking interactions. rsc.orgresearchgate.net
In the crystal structure of 2,4-dichloro-6-methoxyquinoline, the packing is stabilized by π–π stacking interactions between the quinoline ring systems of adjacent molecules, with a centroid-to-centroid distance of 3.736(3) Å. nih.govnih.gov The analysis of various chlorinated quinolines has highlighted the significant role of both intra- and intermolecular interactions, including C-H···Cl hydrogen bonds and Cl···Cl interactions, in defining the crystal packing. ias.ac.inrasayanjournal.co.in These supramolecular interactions are crucial in determining the physical properties of the crystalline material. beilstein-journals.org
Elucidation of Crystal Packing and Supramolecular Interactions
Investigation of π-π Stacking Interactions
In the crystal structure of various derivatives of this compound, π-π stacking interactions play a crucial role in stabilizing the crystal packing. These interactions occur between the aromatic rings of adjacent molecules.
Similarly, the crystal packing of 2,4-dichloro-6-methoxyquinoline is stabilized by π-π stacking interactions across inversion centers, with a centroid-to-centroid distance of 3.736 (3) Å. nih.gov In some cases, multiple π-π stacking interactions are observed, involving different rings within the molecule and leading to the formation of a three-dimensional supramolecular network. researchgate.net The presence of π-π stacking has also been noted in other related quinoline derivatives, with centroid-centroid distances typically ranging from 3.6 to 3.8 Å. ias.ac.inresearchgate.net
The nature and geometry of these π-π stacking interactions can be influenced by the substituents on the quinoline ring. For example, in a series of piperidinyl-quinoline acylhydrazones, the quinoline core consistently displayed π–π stacked interactions, which were crucial for their biological activity. mdpi.com
Analysis of Intermolecular Halogen-Halogen Contacts
Intermolecular halogen-halogen contacts, particularly chlorine-chlorine (Cl···Cl) interactions, are another significant feature in the crystal structures of chlorinated quinoline derivatives. These interactions are directional and play a role in the formation of supramolecular assemblies. ias.ac.in
A study of six 2-chloroquinoline (B121035) derivatives, including this compound, analyzed the directional preferences of Cl···Cl interactions. ias.ac.in These interactions are generally classified into two types: Type I and Type II, based on the geometry of the C-Cl···Cl-C contact. It has been observed that for chlorine, Type I interactions tend to dominate. ias.ac.in
In some crystal structures, short intermolecular chlorine-chlorine contacts contribute to the stabilization of the crystal packing, generating three-dimensional supramolecular networks. researchgate.net For example, in the packing of one derivative, bifurcated Cl···Cl short contacts create a 'saw tooth' type network. researchgate.net The distances of these interactions are often close to or slightly less than the sum of the van der Waals radii of the chlorine atoms, indicating a significant attractive interaction.
Characterization of Hydrogen Bonding Networks
Hydrogen bonding plays a vital role in dictating the molecular packing and stability of the crystal structures of this compound derivatives. Various types of hydrogen bonds, including conventional N-H···O and O-H···N, as well as weaker C-H···N, C-H···O, and C-H···Cl interactions, are observed.
In several halogenated quinoline derivatives, intermolecular C-H···N hydrogen bonds are present in the crystal packing. figshare.comacs.org The analysis of chlorinated quinolines has shown the presence of both intramolecular and intermolecular hydrogen bonds, which are crucial for lending stability to the molecular packing in the unit cell. rasayanjournal.co.in
Comparative Crystallographic Studies with Related Halogenated Quinoline Derivatives
Comparative crystallographic analysis of a series of halogenated quinoline derivatives reveals trends in their crystal packing and intermolecular interactions. A study of twenty-six chlorinated quinolines, including this compound, showed that the majority crystallize in the monoclinic crystal system, with the P21/n (or P21/c) space group being the most common. rasayanjournal.co.in
The substitution of a methyl group with a chlorine atom, which have similar sizes, can significantly alter the crystal structure. ias.ac.in For instance, the crystal parameters of this compound are nearly identical to its isomer, 2,4-dichloro-5-methylquinoline, yet their packing motifs can differ due to the positioning of the methyl group. ias.ac.in
Furthermore, comparative studies highlight the influence of different halogen substituents (e.g., Cl, Br, I) on the crystal packing. While chlorine-substituted compounds often exhibit Type I halogen-halogen contacts, iodine-substituted ones tend to show Type II contacts. ias.ac.in These comparative analyses provide a deeper understanding of how subtle changes in the molecular structure can lead to significant differences in the supramolecular architecture of halogenated quinolines. researchgate.net
Computational and Theoretical Investigations of 2,4 Dichloro 6 Methylquinoline
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2,4-dichloro-6-methylquinoline. These methods allow for the detailed examination of its geometry and electronic characteristics.
Density Functional Theory (DFT) Approaches for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are commonly employed to optimize the molecular geometry and analyze the electronic properties. researchgate.netresearchgate.net These calculations help in determining bond lengths, bond angles, and dihedral angles of the molecule in its ground state.
Studies on similar quinoline compounds have demonstrated that DFT methods provide results that are in good agreement with experimental data. researchgate.net The introduction of substituents, such as chloro and methyl groups in this compound, influences the charge distribution within the molecule, which in turn affects its structural and vibrational parameters. researchgate.net The planarity of the quinoline ring system is a key feature, and DFT calculations can precisely determine the deviations from planarity caused by substituents. For instance, in a related compound, 2,4-dichloro-6-methoxyquinoline (B1349136), the molecule was found to be nearly planar, with minor deviations. nih.gov
Ab Initio Hartree-Fock (HF) Methods for Comparative Analysis
Ab initio Hartree-Fock (HF) methods are another cornerstone of quantum chemical calculations. While DFT methods include electron correlation effects, HF calculations provide a valuable baseline for comparison. researchgate.net Often, both HF and DFT methods are used in conjunction to evaluate molecular properties. For various methylquinoline derivatives, calculations have been performed using both HF and DFT (B3LYP) levels of theory with basis sets such as 6-31++G(d,p). researchgate.netresearchgate.net
Comparative studies on quinoline derivatives have shown that while both methods are useful, DFT/B3LYP often provides results, especially for vibrational frequencies, that are superior to the scaled Hartree-Fock approach when compared to experimental data. researchgate.net The optimized geometric parameters, such as bond lengths and angles, obtained from both HF and DFT calculations offer a comprehensive understanding of the molecular structure. researchgate.net
Theoretical Vibrational Analysis and Prediction of Spectroscopic Data
Theoretical vibrational analysis is crucial for interpreting experimental spectroscopic data, such as FT-IR and FT-Raman spectra.
Calculation of Harmonic and Anharmonic Vibrational Frequencies
Both harmonic and anharmonic vibrational frequencies can be calculated for molecules like this compound using quantum chemical methods. researchgate.net Harmonic frequency calculations are standard, but anharmonic calculations, although more computationally intensive, often provide a more accurate prediction of the observed vibrational spectra. For related methylquinolines, harmonic and anharmonic vibrational frequencies have been calculated at the HF and DFT/B3LYP levels with the 6-31++G(d,p) basis set. researchgate.net The general agreement between calculated and observed frequencies validates the computational approach. researchgate.net
Total Energy Distribution (TED) and Scaled Quantum Mechanics (SQM) Methods
To make a complete and reliable assignment of the vibrational modes, Total Energy Distribution (TED) analysis is performed. researchgate.net TED provides a measure of the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. This allows for a detailed characterization of the vibrational bands observed in the experimental spectra.
Furthermore, the Scaled Quantum Mechanics (SQM) method is often used to improve the agreement between theoretical and experimental frequencies. researchgate.net This involves scaling the calculated harmonic frequencies with a set of scaling factors to account for systematic errors in the theoretical calculations. For methylquinoline derivatives, complete vibrational assignments based on TED have been performed using the SQM method. researchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org
The energy and distribution of the HOMO and LUMO are critical in predicting the reactive sites of a molecule. uantwerpen.be For quinoline derivatives, the HOMO and LUMO are often distributed over the entire molecule. researchgate.net The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. uantwerpen.be A smaller gap suggests that the molecule is more reactive.
In substituted quinolines, the presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methyl) significantly influences the energies of the frontier orbitals and, consequently, the molecule's reactivity. uantwerpen.be Analysis of the HOMO and LUMO can provide insights into how this compound might interact with other molecules, for example, in electrophilic or nucleophilic attacks. uantwerpen.be The distribution of these orbitals indicates the likely sites for such reactions. researchgate.net
Computational Prediction of Pharmacological and Toxicological Descriptors
Drug-Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile Prediction
Computational, or in silico, methods are pivotal in the early stages of drug discovery for predicting the viability of a compound as a potential therapeutic agent. These predictions for this compound and its derivatives focus on their drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties consistent with orally active drugs. This is often assessed using rules like Lipinski's Rule of Five. For a series of novel ester derivatives of 6-substituted 2-chloroquinoline-3-carbaldehyde (B1585622), which are structurally related to this compound, all tested compounds showed zero violations of Lipinski's rule, indicating good potential for oral bioavailability. researchgate.net Similarly, in silico studies on various chloroquinoline derivatives have been conducted to predict their pharmacological properties, including drug-likeness, to compare them with standard drugs. nih.govacs.org These studies are essential for filtering out compounds with unfavorable pharmacokinetic profiles early in the development process. nih.gov
ADMET profiles provide a more detailed prediction of a compound's behavior in the body. For instance, the bioavailability score for a series of ester derivatives of 6-substituted 2-chloroquinoline-3-carbaldehyde was uniformly 0.55, suggesting a moderate chance of success in preclinical development. researchgate.net The ADMETlab online platform is a tool used for such predictions, evaluating factors like water solubility, plasma protein binding, and various forms of toxicity. sci-hub.se Studies on quinoline-1,2,3-triazole-aniline hybrids and other quinoline derivatives have utilized such tools to predict their ADMET properties, confirming their potential as drug-like molecules. mdpi.comresearchgate.net For example, predictions for certain hydrazone derivatives of 2-chloro-6-methylquinoline (B1583817) indicated favorable ADMET results. researchgate.net
The SwissADME predictor is another widely used tool that provides information on hydrogen bond donors and acceptors, rotatable bonds, and total polar surface area. acs.org For a series of 4-piperazinylquinoline hybrid derivatives, the bioavailability radar plot generated by SwissADME showed that all compounds were within the optimal range for key properties required for an orally bioavailable drug. mdpi.com These computational screenings are crucial for prioritizing which novel compounds should undergo further, more resource-intensive experimental testing. researchgate.netsci-hub.se
Table 1: Predicted Physicochemical and Drug-Likeness Properties for Representative 6-Substituted 2-Chloroquinoline-3-carbaldehyde Ester Derivatives
| Property | 4a | 4b | 4c | 4d | 4e | 4f |
| Num. rotatable bonds | 6 | 7 | 8 | 7 | 8 | 9 |
| Num. H-bond acceptors | 5 | 5 | 5 | 6 | 6 | 6 |
| Num. H-bond donors | 1 | 1 | 1 | 1 | 1 | 1 |
| Consensus Log Po/w | 3.71 | 4.06 | 4.36 | 3.43 | 3.71 | 4.04 |
| Molar refractivity | 104.39 | 109.19 | 114 | 105.91 | 110.72 | 115.53 |
| Bioavailability score | 0.55 | 0.55 | 0.55 | 0.55 | 0.55 | 0.55 |
| Drug likeliness | Yes | Yes | Yes | Yes | Yes | Yes |
| Lipinski Violations | 0 | 0 | 0 | 0 | 0 | 0 |
| Log S (ESOL) (solubility) | -4.88 | -5.18 | -5.42 | -4.65 | -4.95 | -5.91 |
| Synthetic accessibility | 2.79 | 2.89 | 3.01 | 2.83 | 2.93 | 3.05 |
| Data sourced from a study on novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde. researchgate.net |
Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Calculations
Lipophilicity and topological polar surface area (TPSA) are critical molecular descriptors that influence a drug's absorption, distribution, and ability to cross biological membranes.
Lipophilicity (LogP) , the logarithm of the partition coefficient between octanol (B41247) and water, is a key indicator of a molecule's solubility and permeability. orientjchem.org For this compound, a calculated LogP value (iLOGP) of 1.93 has been reported. ambeed.com This value falls within the optimal range for drug-likeness, which is typically between -0.7 and +5. mdpi.com Various computational methods exist for calculating LogP, including those based on atom/fragment contributions or electrotopological-state indices. orientjchem.org
Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. The optimal TPSA for oral bioavailability is generally considered to be between 20 Ų and 130 Ų. mdpi.com For this compound, no specific TPSA value was found in the provided search results. However, for a structurally similar compound, 2,4-dichloro-6-nitroquinoline, the calculated TPSA is 58.71 Ų. ambeed.com Another related compound, 2,4-dichloro-6-methylnicotinonitrile, has a calculated TPSA of 36.68 Ų. ambeed.com These values for related structures suggest that the TPSA of this compound would likely fall within the favorable range for drug candidates.
Table 2: Calculated Lipophilicity and TPSA for this compound and Related Compounds
| Compound | Calculated LogP (iLOGP) | Calculated TPSA (Ų) |
| This compound | 1.93 ambeed.com | Not available |
| 2,4-Dichloro-6-nitroquinoline | Not available | 58.71 ambeed.com |
| 2,4-Dichloro-6-methylnicotinonitrile | 1.84 ambeed.com | 36.68 ambeed.com |
Molecular Docking Studies for Ligand-Target Interactions
Identification of Potential Biological Targets and Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com This method is instrumental in identifying potential biological targets for a compound and understanding its binding mode at the molecular level. For quinoline derivatives, including those similar to this compound, molecular docking has been extensively used to explore interactions with various biological targets.
These studies have investigated quinoline hybrids as potential antimalarial agents by docking them against thirteen different drug targets. mkjc.in Other research has focused on the interaction of chloroquinoline derivatives with calf thymus DNA (CT-DNA), using molecular docking to confirm the nature of the binding. nih.gov The versatility of the quinoline scaffold allows it to interact with a wide range of biological macromolecules. For instance, docking studies have been performed on quinoline derivatives against targets for tuberculosis, HIV, and Alzheimer's disease. mdpi.comjocpr.commdpi.com The primary goal of these studies is to elucidate the binding affinity and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. jocpr.commkjc.in
Prediction of Inhibitory Activity Against Specific Proteins (e.g., Glycogen Phosphorylase a)
Molecular docking is not only used to identify targets but also to predict the inhibitory activity of a compound against a specific protein. Glycogen phosphorylase a (GPa) is a significant enzyme target for the potential treatment of type 2 diabetes. researchgate.net
Computational studies have specifically investigated chloroquinoline derivatives as potential inhibitors of GPa. nih.govacs.org Molecular docking analyses have shown that these compounds may act as effective anti-diabetic agents by inhibiting this protein. nih.govacs.org The binding of these inhibitors occurs at an allosteric site, which is a location on the enzyme distinct from the active site. researchgate.net By binding to this site, the inhibitors can modulate the enzyme's activity. The search for potent and selective inhibitors of GPa is an active area of research, with computational methods playing a crucial role in identifying promising candidates. researchgate.net
Biological Activities and Medicinal Chemistry Research of 2,4 Dichloro 6 Methylquinoline
Antimicrobial Spectrum Analysis
2,4-Dichloro-6-methylquinoline and its derivatives have been the focus of numerous studies to determine their effectiveness against a variety of microbial pathogens. These investigations have revealed a broad spectrum of activity, highlighting its potential as a lead compound for the development of new antimicrobial agents.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens
Derivatives of this compound have demonstrated notable antibacterial properties. For instance, certain hydrazone derivatives have shown good activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Vibrio cholera. researchgate.net The introduction of various substituents to the quinoline (B57606) core can significantly influence the antibacterial potency. For example, secondary and tertiary amines bearing the 2-chloro-6-methylquinoline (B1583817) moiety have been synthesized and screened for their antibacterial activity against strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net Some of these compounds, particularly those with electron-withdrawing groups on the phenyl ring, showed promising results. researchgate.net
| Derivative Type | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Key Findings | Reference |
|---|---|---|---|---|
| Hydrazones | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Vibrio cholera | Exhibited good antibacterial activities. | researchgate.net |
| Secondary and Tertiary Amines | Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa | Compounds with electron-withdrawing groups showed promising activity. | researchgate.net |
| Hydrazones with a 2,4-dichloro moiety | Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus | Campylobacter fetus, Proteus mirabilis | Demonstrated significant antibacterial activities, comparable to ciprofloxacin. Active against strains resistant to ciprofloxacin. | chemrxiv.org |
Antifungal Activity Against Fungal Strains
The antifungal potential of this compound derivatives has also been explored. Studies have shown that certain synthesized hydrazones exhibit significant antifungal activities, comparable to standard antifungal drugs like fluconazole. chemrxiv.org These compounds have been tested against various fungal strains, demonstrating their broad-spectrum antifungal capabilities. chemrxiv.org For instance, secondary and tertiary amines containing the 2-chloro-6-methylquinoline moiety were screened for their in-vitro antifungal activity against Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. researchgate.net Some of these derivatives, particularly those with electron-withdrawing groups, displayed promising antifungal effects. researchgate.net
Antimalarial Potential as a Lead Compound
Quinoline-based compounds have a long history in the fight against malaria, with chloroquine (B1663885) being a well-known example. mkjc.in Research into this compound has revealed its potential as a scaffold for developing new antimalarial agents. mkjc.inmdpi.com The reactivity of the chlorine atoms at the C-2 and C-4 positions allows for regioselective substitution, enabling the synthesis of various derivatives. mkjc.in For example, the reaction with sodium azide (B81097) leads to the formation of 4-azido-2-chloro-6-methylquinoline, a precursor for further modifications. mkjc.in The development of quinoline-based hydrazones has also shown remarkable antimalarial activities, with some compounds inhibiting the crucial heme to hemozoin formation process in the parasite. mdpi.com
Antitubercular Activity
Tuberculosis remains a significant global health threat, and the quinoline core is a recognized pharmacophore in the development of antitubercular drugs. austinpublishinggroup.comrsc.org Derivatives of this compound have been investigated for their activity against Mycobacterium tuberculosis. Schiff bases and azetidinone derivatives of 2-chloro-6-methylquinoline have exhibited good antitubercular activity against the H37Rv strain. researchgate.net The minimum inhibitory concentrations (MIC) of some synthesized hydrazone derivatives were found to be in the range of 3.125-50 µg/mL, indicating their potency against Mycobacterium tuberculosis. researchgate.net
| Derivative Type | Mycobacterium Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Schiff bases and Azetidinones | Mycobacterium tuberculosis H37Rv | Good activity | researchgate.net |
| Hydrazones | Mycobacterium tuberculosis H37Rv | 3.125-50 µg/mL | researchgate.net |
Antiprotozoal Investigations
The versatility of the quinoline ring extends to its potential against various protozoal diseases. rsc.org While direct studies on the antiprotozoal activity of this compound are not extensively detailed in the provided results, the broader class of quinoline derivatives has shown promise in this area. rsc.org The structural modifications possible with the dichloro-methylquinoline core suggest that it could serve as a valuable starting point for the synthesis of novel antiprotozoal agents.
Anticancer and Cytotoxic Effects
Evaluation Against Various Cancer Cell Lines (e.g., Human Oral Carcinoma Cell Line)
The cytotoxic potential of this compound has been evaluated against human cancer cell lines. cymitquimica.comresearchgate.net One key study investigated its anti-cancer activity on the KB human oral carcinoma cell line. researchgate.net The compound was synthesized from a mixture of p-toluidine (B81030) and malonic acid. researchgate.netnih.gov Derivatives of quinoline are recognized as potent agents in inducing apoptosis (programmed cell death) in cancer cells. cymitquimica.com The evaluation of this compound's cytotoxicity helps in determining its potential as an anti-proliferative agent. google.com
Cytotoxicity of this compound
| Compound | Tested Cell Line | Activity | Assay Type |
|---|---|---|---|
| This compound | Human Oral Carcinoma (KB cell line) | Demonstrated anti-cancer activity and cytotoxicity. researchgate.net | Propidium (B1200493) Iodide (PI) Staining, Annexin (B1180172) Binding Assay researchgate.net |
Elucidation of Potential Mechanisms of Cytotoxicity and Apoptosis Induction
Research into the cytotoxic effects of this compound has sought to understand its mechanism of action. Studies indicate that the compound induces apoptosis, or programmed cell death, in cancer cells. cymitquimica.com The mechanism of apoptosis induction was specifically investigated in human oral carcinoma cells using techniques such as propidium iodide (PI) staining and annexin binding assays. researchgate.net These methods help to identify and quantify cells undergoing apoptosis, confirming this pathway as a primary mechanism for its anti-cancer effects. researchgate.net
The induction of apoptosis by chemical compounds can occur through various cellular pathways. One common pathway involves the disruption of the mitochondrial membrane potential, which can trigger a cascade of events leading to cell death. researchgate.netnih.gov While the specific pathway for this compound is a subject of detailed study, the use of annexin binding assays suggests an alteration in the cell membrane, a characteristic feature of apoptosis. researchgate.net
Antioxidant Properties and Reactive Oxygen Species Scavenging Activity
While various quinoline derivatives have been synthesized and tested for their antioxidant activities, specific data on the reactive oxygen species (ROS) scavenging activity of this compound is not detailed in the available research. chesci.comrsc.org For context, other related heterocyclic compounds are often evaluated for their antioxidant potential using standard methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. rsc.orgmdpi.com These assays measure a compound's ability to neutralize free radicals, which is a property of interest in therapeutic drug development. mdpi.com
Molecular Interaction Studies with Key Biomolecules
The biological activity of compounds like this compound is intrinsically linked to their interactions with major biological macromolecules. Understanding these interactions at a molecular level is crucial for drug design and development.
The ability of quinoline derivatives to bind to DNA is a well-established area of study, as this interaction is a potential mechanism for their anticancer effects. koreascience.krias.ac.in Spectroscopic methods and computational docking studies are commonly employed to investigate the mode and strength of this binding. nih.govbohrium.com
Calf Thymus DNA (CT-DNA) is widely used as a model in DNA binding studies due to its ready availability and well-characterized properties. ias.ac.innih.gov Experiments often involve titrating a solution of the compound with increasing concentrations of CT-DNA and observing changes in the UV-Visible absorption spectrum. ias.ac.inresearchgate.net The binding interaction of various chloroquinoline derivatives with CT-DNA has been explored through fluorescence quenching and molecular docking to confirm the nature of the binding. nih.gov These studies help determine the binding mode (e.g., intercalation, groove binding) and calculate the intrinsic binding constant (Kb), which quantifies the affinity of the compound for DNA. ias.ac.inbohrium.com While this is a common approach for related molecules, specific CT-DNA interaction analysis for this compound is not detailed in the provided results. ias.ac.innih.gov
Fluorescence Quenching Assays for DNA Binding
Enzyme Inhibition Assays and Receptor Binding Studies
The quinoline scaffold is a privileged structure in medicinal chemistry, known for its interactions with a wide array of biological targets, including enzymes and receptors. While direct studies on this compound are limited, research on analogous substituted quinolines provides significant insights into its potential biological activities.
Screening of diverse heterocyclic libraries has identified substituted quinolines as effective inhibitors of the human proteasome, a key target in cancer therapy. nih.gov For instance, certain quinoline derivatives have been shown to inhibit the chymotrypsin-like (CT-L) proteolytic activity of the proteasome. nih.gov Kinetic studies of these inhibitors suggest a mixed-type inhibition, indicating that they may bind to an allosteric site rather than the active site of the enzyme. nih.gov One study identified a substituted quinoline with an IC₅₀ value of 14.4 μM for 20S chymotryptic activity, establishing it as a novel nonpeptidic, noncovalent proteasome inhibitor. nih.gov
In the realm of receptor binding, quinoline derivatives have been developed as potent antagonists for various receptors. A notable example is FR173657, an 8-substituted-2-methylquinoline derivative, which acts as a highly selective antagonist for the human bradykinin (B550075) B2 receptor. nih.gov In competitive binding experiments, this compound displayed a high affinity for the B2 receptor with an IC₅₀ value of 8.9 nM and showed no affinity for the B1 receptor. nih.gov It effectively inhibited B2 receptor-mediated signaling pathways, demonstrating its potential in conditions where bradykinin is implicated. nih.gov
Furthermore, other dichloro-substituted quinoline analogs have been identified as receptor antagonists. A random screening led to the discovery of 5,7-dichloro-3-phenyl-3-methyl-quinoline-2,4-dione as a lead compound for 5-HT₆ serotonin (B10506) receptor antagonists. nih.gov Optimization of this lead resulted in analogs with high binding affinity and selectivity for the 5-HT₆ receptor, with some compounds exhibiting a Kᵢ value as low as 12.3 nM. nih.gov
Table 1: Enzyme and Receptor Inhibition by Substituted Quinoline Analogs
| Compound Class | Biological Target | Key Finding | Reported Value | Source |
|---|---|---|---|---|
| Substituted Quinolines | Human 20S Proteasome (Chymotrypsin-like activity) | Noncovalent Inhibition | IC₅₀ = 14.4 μM | nih.gov |
| 8-substituted-2-methylquinoline (FR173657) | Human Bradykinin B2 Receptor | Selective Antagonism | IC₅₀ = 8.9 nM | nih.gov |
| 5,7-dichloro-3-phenyl-3-methyl-quinoline-2,4-dione | Human 5-HT₆ Receptor | Antagonism | Lead Compound Identified | nih.gov |
| 3-(4-hydroxyphenyl)-3-methyl-quinoline-2,4-dione | Human 5-HT₆ Receptor | High Affinity & Selectivity | Kᵢ = 12.3 nM | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. The biological activity of chlorinated compounds is often influenced by the position and number of chlorine atoms, which can affect the molecule's lipophilicity, electronic properties, and binding interactions with a biological target. sci-hub.se For the quinoline core, modifications at various positions have been shown to dramatically alter biological efficacy.
Impact of Substituent Modifications on Biological Efficacy
SAR studies on quinoline analogs reveal that specific substitutions are crucial for biological activity. In a series of 6-chloro-2-arylvinylquinolines developed as antimalarial agents, modifications to the quinoline ring and the arylvinyl moiety significantly impacted their potency against Plasmodium falciparum. nih.gov
Substitution at C6: The presence of a halogen at the C6 position was found to be beneficial. Replacing a methoxy (B1213986) group with a fluorine atom at C6 nearly doubled the antiplasmodial activity in some analogs. nih.gov Further substitution of fluorine with a chlorine atom led to an additional enhancement in activity. nih.gov This highlights the positive impact of an electron-withdrawing halogen at this position.
Substitution on the Benzene (B151609) Ring: The nature and position of substituents on the ancillary phenyl ring also played a critical role. For C6-chloro analogs, placing a fluoro or trifluoromethyl group on the benzene ring resulted in potent activity. nih.gov Compound 29 (structure not shown), with a 4-fluoro substituent on the phenyl ring, was the most active in its series, with an EC₅₀ value of 4.8 ± 2.0 nM. nih.gov
Requirement for Substitution: In some cases, substitution is a prerequisite for activity. Studies on quinolines as proteasome inhibitors revealed that substitutions at the R₁, R₂, R₃, and R₅ positions were necessary to observe any significant inhibition of proteasome activity. nih.gov
These findings underscore that the efficacy of quinoline-based compounds is not merely due to the core structure but is a result of a complex interplay of substituents that fine-tune the molecule's physicochemical properties for optimal target interaction. sci-hub.senih.gov
Table 2: SAR of C6-Substituted Styrylquinoline Analogs Against P. falciparum (Dd2 Strain)
| Compound Series (C6-Substituent) | Ancillary Ring Substituent (R²) | EC₅₀ (nM) | Source |
|---|---|---|---|
| C6-Methoxy (MeO) | H | 41.2 ± 5.3 | nih.gov |
| C6-Methoxy (MeO) | 4-NO₂ | 28.6 ± 0.9 | nih.gov |
| C6-Fluoro (F) | H | 21.0 ± 2.1 | nih.gov |
| C6-Chloro (Cl) | H | 10.9 ± 1.9 | nih.gov |
| C6-Chloro (Cl) | 4-F | 4.8 ± 2.0 | nih.gov |
| C6-Chloro (Cl) | 4-CF₃ | 5.9 ± 1.4 | nih.gov |
Development of Prodrugs for Enhanced Pharmacological Profiles (e.g., Fluoroquinolone Prodrugs)
A significant challenge in drug development is overcoming poor physicochemical properties, such as low water solubility, which can hinder administration and bioavailability. The prodrug approach involves chemically modifying a drug into an inactive form that, after administration, is converted back to the active parent drug through enzymatic or chemical processes in the body. orientjchem.org This strategy has been applied to quinoline-based compounds, including fluoroquinolones, to improve their pharmacological profiles. acs.org
A key example is the development of a water-soluble phosphate (B84403) prodrug of a potent fluoroquinolone antibacterial agent. acs.org The parent drug, while highly active, had limited water solubility. The corresponding phosphate prodrug demonstrated a significant increase in water solubility over a pH range suitable for drug delivery. acs.org In vitro and in vivo studies confirmed that this prodrug was effectively converted to the active parent fluoroquinolone by alkaline phosphatase, an enzyme present in the body. acs.org
This concept is broadly applicable to chlorinated quinolines. For instance, patent literature describes the potential for creating prodrugs from 2,4-diamino-quinoline derivatives for the treatment of proliferative diseases. google.com These prodrugs can be designed to be converted into the active compounds by enzymes at a target site, such as within a tumor, thereby increasing efficacy and reducing systemic toxicity. google.comresearchgate.net The reactive functional groups on the quinoline core, such as hydroxyl or amino groups, can be modified with moieties like acetyls, phosphates, or carbamates to form the prodrug. orientjchem.orggoogle.com
Conclusion and Future Research Directions for 2,4 Dichloro 6 Methylquinoline
Synthesis of Key Academic Discoveries and Contributions of 2,4-Dichloro-6-methylquinoline Research
Research into this compound has primarily established its role as a versatile and crucial intermediate in synthetic organic chemistry. The compound is not typically an end-product but rather a foundational building block for constructing more complex heterocyclic molecules with significant functional properties.
A key academic discovery is its efficient one-pot synthesis, often starting from readily available precursors like p-toluidine (B81030), malonic acid, and phosphorus oxychloride. semanticscholar.orgnih.gov This method provides a direct route to the dichloroquinoline scaffold, which is central to its utility. The reactivity of the two chlorine atoms at the C2 and C4 positions is the cornerstone of its contribution to chemical synthesis. These sites allow for sequential and selective nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.
A significant contribution of research on this compound is the demonstration of its conversion into various derivatives. For instance, it can be readily transformed into 2,4-dimethoxy-6-methyl-quinoline by reacting it with sodium methoxide (B1231860). semanticscholar.orgasianpubs.org This dimethoxy derivative can then be further processed to yield other substituted quinolones. semanticscholar.org The chlorine atoms can also be substituted by other nucleophiles, such as amines, to produce secondary and tertiary amine-containing quinoline (B57606) moieties, which have been explored for pharmacological activities. researchgate.net
The research has underscored that the true value of this compound lies in its role as a scaffold. Halogenated quinolines, in general, are recognized for their potential biological activities, including antimicrobial and anticancer properties. rasayanjournal.co.in The synthesis and subsequent derivatization of this compound provide a reliable pathway to libraries of novel quinoline-based compounds for biological screening and drug discovery programs. acs.org
Table 1: Key Academic Discoveries in this compound Research
| Discovery/Contribution | Starting Materials | Reagents | Product(s) | Significance | Reference(s) |
|---|---|---|---|---|---|
| One-Pot Synthesis | p-Toluidine, Malonic Acid | Phosphorus Oxychloride | This compound | Provides an efficient and direct route to the core scaffold. | semanticscholar.orgnih.govasianpubs.org |
| Nucleophilic Substitution | This compound | Sodium Methoxide | 2,4-Dimethoxy-6-methyl-quinoline | Demonstrates the reactivity of the chloro groups for further functionalization. | semanticscholar.orgasianpubs.org |
| Scaffold for Bioactive Molecules | This compound | Various Amines | Amine-substituted quinolines | Serves as a key intermediate for compounds with potential antimicrobial activity. | researchgate.net |
| Intermediate for Quinolones | This compound | Sodium Methoxide, Acetic Acid, HCl | 4-Methoxy-6-methyl-1H-quinolin-2-one | Highlights its role in synthesizing therapeutically relevant quinolone structures. | semanticscholar.org |
Identification of Unexplored Research Avenues and Gaps in Current Knowledge
Despite its established utility as a synthetic intermediate, there are several unexplored research avenues and significant gaps in the current understanding of this compound itself.
Intrinsic Biological Activity: The vast majority of research focuses on the biological activities of its derivatives. researchgate.netacs.orgresearchgate.net There is a notable lack of comprehensive studies on the intrinsic biological profile of this compound. Its own potential cytotoxicity, antimicrobial, or enzyme inhibitory effects remain largely uncharacterized. Investigating its interactions with biological targets could reveal novel mechanisms of action or identify it as a lead compound in its own right.
Coordination Chemistry: The quinoline ring system, with its nitrogen atom, is capable of coordinating with metal ions. While research exists on coordination complexes of related quinoline-based ligands rsc.orgrsc.org, the specific use of this compound as a ligand in organometallic or coordination chemistry is an underexplored field. Such complexes could exhibit unique catalytic, magnetic, or photophysical properties.
Material Science Applications: The potential of this compound in material science is almost entirely untapped. Its rigid, planar structure and reactive chlorine atoms could make it a suitable monomer for the synthesis of novel condensation polymers. These polymers might possess interesting thermal, optical, or electronic properties. Furthermore, its potential use in the development of functional dyes or fluorescent probes has not been thoroughly investigated, unlike some of its parent compounds like 6-methylquinoline. smolecule.com
Detailed Mechanistic Studies: While the nucleophilic substitution reactions at the C2 and C4 positions are well-utilized, detailed kinetic and mechanistic studies are sparse. A deeper understanding of the regioselectivity and the factors controlling the substitution sequence could lead to more efficient and controlled synthetic strategies for creating complex, multifunctionalized quinolines.
Physicochemical Characterization: Comprehensive data on its physicochemical properties, beyond basic melting and boiling points , are not widely available. Detailed studies on its solubility in various solvent systems, its lipophilicity, and its stability under different conditions would be highly valuable for both synthetic and potential formulation development. vulcanchem.com
Prospective Applications in Targeted Drug Design and Advanced Chemical Synthesis
The future applications of this compound are poised to remain centered on its role as a high-value scaffold, particularly in medicinal chemistry and advanced synthesis.
In targeted drug design , the compound serves as an ideal starting point for creating libraries of novel quinoline derivatives for screening against various therapeutic targets. Quinolines are a well-established pharmacophore found in numerous approved drugs. The dual reactivity of this compound allows for the strategic introduction of different pharmacophoric elements at the C2 and C4 positions, facilitating structure-activity relationship (SAR) studies. smolecule.com Prospective applications include:
Anticancer Agents: Derivatives of halogenated quinolines have shown cytotoxic activities, suggesting their potential as scaffolds for new anticancer drugs. rasayanjournal.co.inacs.org
Antimicrobial Agents: The quinoline core is central to many antibacterial and antimalarial drugs. researchgate.netresearchgate.net By modifying the substituents at the C2 and C4 positions, novel compounds can be designed to overcome existing drug resistance mechanisms.
Kinase Inhibitors: The quinoline scaffold is present in several kinase inhibitors used in cancer therapy. This compound provides a framework for designing new inhibitors targeting specific kinases involved in disease pathways. nih.gov
In advanced chemical synthesis , the compound will continue to be a valuable intermediate for constructing complex heterocyclic systems. The predictable reactivity of the chlorine atoms makes it a reliable building block. Future synthetic applications could involve:
Domino and Multi-Component Reactions: Designing novel one-pot reactions that utilize the sequential reactivity of the two chlorine atoms to rapidly build molecular complexity.
Palladium-Catalyzed Cross-Coupling: Using the chloro-substituents as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach aryl or other complex fragments, further expanding the diversity of accessible structures.
Synthesis of Fused Heterocycles: Using the quinoline core as a foundation to build more elaborate, fused polycyclic systems with unique three-dimensional structures. asianpubs.org
Table 2: Prospective Applications and Research Directions
| Application Area | Specific Goal | Rationale | Potential Impact |
|---|---|---|---|
| Targeted Drug Design | Development of Novel Kinase Inhibitors | The quinoline scaffold is a known "privileged structure" for kinase binding. The dichloro functionality allows for diverse substitutions to optimize target affinity and selectivity. | New therapies for cancers and inflammatory diseases. nih.gov |
| Targeted Drug Design | Creation of New Antimicrobial Agents | The quinoline core is effective against various pathogens. Derivatization can lead to compounds that evade resistance mechanisms. | Addressing the challenge of antibiotic-resistant bacteria and parasites. rasayanjournal.co.inresearchgate.net |
| Advanced Chemical Synthesis | Synthesis of Complex Polyheterocycles | The reactive chloro groups serve as anchor points for annulation and coupling reactions. | Access to novel chemical entities with unique structural and functional properties. asianpubs.org |
| Material Science | Development of Functional Polymers | The bifunctional nature of the molecule makes it a potential monomer for polymerization. | Creation of new materials with tailored thermal, electronic, or optical properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Dichloro-6-methylquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via chlorination of 6-methylquinoline using POCl₃ or SOCl₂. Evidence from analogous quinoline derivatives suggests that reaction temperature (80–120°C) and stoichiometric ratios (e.g., 2–3 equivalents of chlorinating agent) critically affect yield . For example, POCl₃ under reflux (110°C, 6 hours) achieved 70% yield for 4-chloro-6,7-dimethoxyquinoline, a structurally similar compound . Purification via column chromatography (petroleum ether:EtOAc = 8:1) is recommended to isolate the product from byproducts like unreacted starting materials .
Q. How can spectroscopic and crystallographic techniques characterize this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions. For example, aromatic protons in chlorinated quinolines typically resonate at δ 7.3–8.6 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and confirms regioselectivity of chlorination. Intramolecular interactions (e.g., C–H⋯Cl) stabilize crystal packing .
- Mass Spectrometry : ESI-MS (m/z ≈ 210–230) confirms molecular weight and fragmentation patterns .
Q. What are the common impurities in this compound synthesis, and how are they mitigated?
- Methodological Answer : Common impurities include mono-chlorinated intermediates (e.g., 4-chloro-6-methylquinoline) and oxidation byproducts. TLC monitoring (silica gel, UV detection) identifies incomplete reactions. Recrystallization from ethanol or methanol removes polar impurities, while HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The chlorine at position 4 is more reactive due to reduced steric hindrance compared to position 2. Computational studies (DFT) show the C4–Cl bond has lower bond dissociation energy (~280 kJ/mol) than C2–Cl (~310 kJ/mol) in similar quinolines. Experimental data from substituted analogs (e.g., 4-chloro-2-phenylquinoline) confirm faster substitution at C4 using amines or alkoxides .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from assay variability (e.g., bacterial strain specificity) or compound purity. Standardized protocols (e.g., CLSI guidelines for MIC assays) and orthogonal validation (e.g., cytotoxicity via MTT assay) are critical. For example, derivatives with electron-withdrawing groups at C6 show enhanced activity against Staphylococcus aureus (MIC = 8 µg/mL) but not E. coli .
Q. How can computational modeling predict the pharmacokinetic properties of this compound-based drug candidates?
- Methodological Answer : Tools like SwissADME or Schrödinger’s QikProp estimate logP (~3.5), solubility (≈0.1 mg/mL in water), and CYP450 metabolism. Molecular docking (AutoDock Vina) into target proteins (e.g., Plasmodium DHFR) identifies binding modes. For instance, the methyl group at C6 enhances hydrophobic interactions in the active site .
Q. What are the challenges in crystallizing this compound, and how are polymorphs characterized?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
